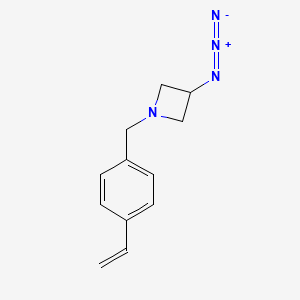

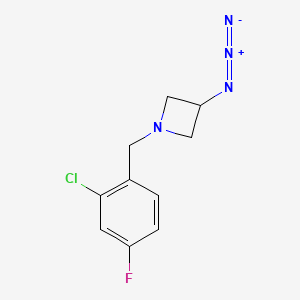

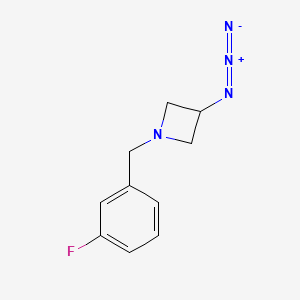

3-Azido-1-(4-vinylbenzyl)azetidine

Übersicht

Beschreibung

Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Aza Paternò–Büchi Reactions

3-Azido-1-(4-vinylbenzyl)azetidine: plays a significant role in organic synthesis, particularly in aza Paternò–Büchi reactions . These reactions are pivotal for synthesizing functionalized azetidines, which are four-membered nitrogen-containing rings. The process involves a [2 + 2] photocycloaddition reaction between an imine and an alkene component, leading to the formation of azetidines with high regio- and stereoselectivity. This method is highly efficient for constructing small rings, which are integral in developing complex natural products and pharmaceuticals .

Pharmaceutical Applications: Drug Development

In the pharmaceutical industry, azetidines, including 3-Azido-1-(4-vinylbenzyl)azetidine , are valued for their incorporation into drug scaffolds . The unique structure of azetidines has been shown to improve pharmacokinetic properties and metabolic stability in pharmaceutically relevant compounds. This makes them attractive candidates for the development of new medications with enhanced efficacy and reduced side effects .

Materials Science: Polymer Synthesis

The strain-driven character of azetidines makes them essential in the synthesis of polymers3-Azido-1-(4-vinylbenzyl)azetidine can be used as a monomer in anionic and cationic ring-opening polymerization to create polyamines with various structures . These polymers have potential applications in creating antibacterial coatings, materials templating, and non-viral gene transfection systems .

Biochemistry: Gene Transfection

In biochemistry, the polymers derived from azetidines, such as 3-Azido-1-(4-vinylbenzyl)azetidine , are explored for non-viral gene transfection . The ability to safely and effectively introduce genetic material into cells is crucial for gene therapy and research. The unique properties of azetidine-based polymers offer a promising avenue for developing new gene delivery systems .

Environmental Science: CO2 Adsorption

Azetidine-based polymers, potentially including those derived from 3-Azido-1-(4-vinylbenzyl)azetidine , are being studied for their ability to adsorb CO2 . This application is particularly relevant in the context of environmental science, where the capture and sequestration of carbon dioxide are critical in addressing climate change. The polymers’ adsorptive properties could be harnessed to develop new materials for capturing greenhouse gases from industrial emissions .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Aziridines and azetidines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .

Mode of Action

Aziridines and azetidines are known to undergo anionic and cationic ring-opening polymerization .

Biochemical Pathways

The resulting polymers from the polymerization of aziridines and azetidines have many important applications, such as antibacterial and antimicrobial coatings, co2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The polymers resulting from the polymerization of aziridines and azetidines have been noted for their potential applications in various fields .

Eigenschaften

IUPAC Name |

3-azido-1-[(4-ethenylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCMPJSUETTWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azido-1-(4-vinylbenzyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

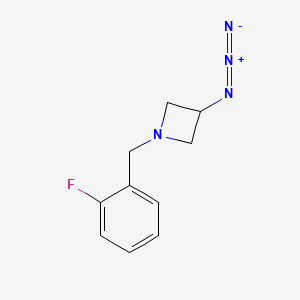

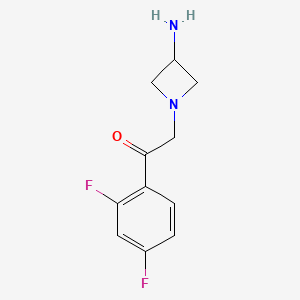

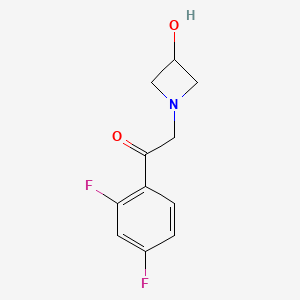

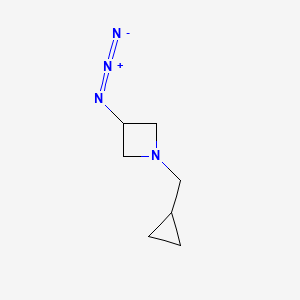

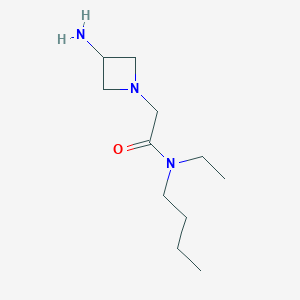

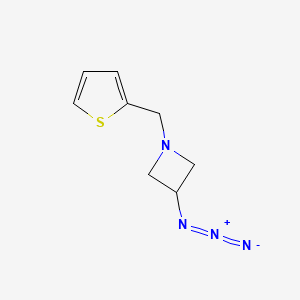

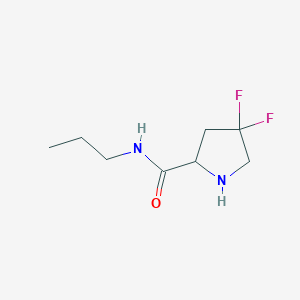

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Oxolane-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488876.png)

![4-(chloromethyl)-1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole](/img/structure/B1488880.png)